2-Butyloctanedioic acid

Description

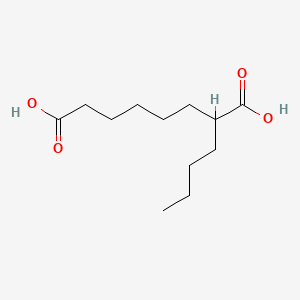

2-Butyloctanedioic acid (IUPAC name: this compound) is a branched dicarboxylic acid with an eight-carbon backbone and a butyl substituent at the second carbon position. Its molecular formula is C₁₂H₂₂O₄, and it features two carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and industrial applications such as polymer production, surfactants, or corrosion inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

2-butyloctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCLRJQYKBAMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424164, DTXSID30965158 | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50905-10-7, 149675-91-2 | |

| Record name | 2-Butyloctanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50905-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050905107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanedioic acid, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyloctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-2-butyloctanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

2-Butyloctanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of polyesters and other polymers.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is utilized in the manufacture of coatings, adhesives, and high-performance plastics.

Mechanism of Action

The mechanism of action of 2-butyloctanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their structure and function. Additionally, the compound’s hydrophobic alkyl chain can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-butyloctanedioic acid and analogous compounds:

Key Observations :

- Chain Length and Branching: this compound’s longer carbon chain (C8 backbone vs.

- Functional Groups: Unlike 2-fluorooctanoic acid (monocarboxylic), its dual -COOH groups enable crosslinking in polymer synthesis.

- Ionic Forms : The potassium salt derivative of butanedioic acid (C16H28O4·2K) demonstrates how carboxylate salts enhance solubility for industrial applications .

Biological Activity

2-Butyloctanedioic acid, also known as (R,S)-2-butyloctanedioic acid, is a dicarboxylic acid with a molecular formula of C10H18O4. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C10H18O4

- CAS Number : 100.102.952

- Molecular Structure : The compound features two carboxyl groups (-COOH) separated by a butyl chain, which influences its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its role as a metabolic intermediate and its influence on cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Modulation of Cellular Signaling : Dicarboxylic acids can influence signaling pathways related to inflammation and cell growth, which may have implications for cancer research.

- Antioxidant Properties : Some studies suggest that dicarboxylic acids exhibit antioxidant activity, which can protect cells from oxidative stress.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that dicarboxylic acids can induce apoptosis in cancer cells through mitochondrial pathways. The effectiveness varies depending on the concentration and type of cell line treated.

| Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|

| HepG2 | 50 | 68 |

| MCF-7 | 100 | 78 |

| NIH 3T3 | >500 | 96 |

| HaCaT | >250 | 83 |

Table 1: Cytotoxic effects of dicarboxylic acids on various cell lines.

Anti-inflammatory Effects

Dicarboxylic acids like this compound have been shown to modulate inflammatory responses. In experimental models, these compounds reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigated the effects of various dicarboxylic acids on human colorectal cancer cell lines (HCT-116 and HT-29). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptotic markers, confirming its potential as an anticancer agent. -

Enema Administration Study :

In a clinical trial involving healthy volunteers, rectal administration of butyric acid derivatives showed decreased visceral sensitivity and pain relief in gastrointestinal disorders. Although not directly studying this compound, these findings highlight the therapeutic potential of similar compounds in gastrointestinal health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.